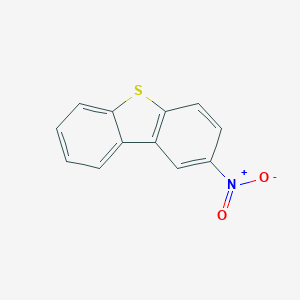

2-Nitrodibenzothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16062. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitrodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLYVLHWXVRVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216609 | |

| Record name | Dibenzothiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-36-7 | |

| Record name | 2-Nitrodibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrodibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiophene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6639-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRODIBENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK8F3V9FW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Properties of 2-Nitrodibenzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of 2-Nitrodibenzothiophene. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of key processes.

Physicochemical Properties

This compound is a nitro-substituted derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. The introduction of the nitro group at the 2-position significantly influences its chemical reactivity and potential biological activity.

| Property | Value | Reference |

| CAS Number | 6639-36-7 | N/A |

| Molecular Formula | C₁₂H₇NO₂S | N/A |

| Molecular Weight | 229.25 g/mol | N/A |

| Melting Point | 186 °C | [1] |

| Boiling Point | 423 °C | [1] |

| Density | 1.441 g/cm³ | N/A |

| Appearance | Pale yellow solid | [2] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO (with sonication) | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic nitration of dibenzothiophene. This reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.

General Reaction Scheme

References

Environmental Sources of 2-Nitrodibenzothiophene: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrodibenzothiophene, a nitrated polycyclic aromatic sulfur heterocycle (N-PASH), is a compound of emerging environmental concern. While direct quantitative data on its prevalence in various environmental matrices remain scarce, its formation is strongly suggested by the known reactivity of its parent compound, dibenzothiophene, in the presence of atmospheric nitrogen oxides. This technical guide synthesizes the current understanding of the potential environmental sources, formation pathways, and analytical considerations for this compound, providing a foundational resource for researchers in environmental science and toxicology.

Introduction

Dibenzothiophene (DBT) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) that is a natural component of crude oil and fossil fuels. Consequently, it is released into the environment through the combustion of these fuels. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of compounds formed by the addition of a nitro group (-NO2) to a PAH backbone. Many nitro-PAHs are known to be more mutagenic and carcinogenic than their parent PAHs.[1][2] Given the widespread presence of DBT in the environment and the atmospheric conditions conducive to nitration, the formation of nitrodibenzothiophene isomers, including this compound, is highly probable.

Potential Environmental Sources and Formation Pathways

The primary sources of this compound are likely to be secondary atmospheric reactions, with potential minor contributions from direct emissions.

Atmospheric Formation

The most significant source of this compound is expected to be the atmospheric nitration of dibenzothiophene. Dibenzothiophene is released into the atmosphere from the combustion of fossil fuels, particularly diesel.[3] In the atmosphere, it can undergo reactions with nitrogen oxides (NOx), which are also primary pollutants from combustion processes.

Studies on the nitration of benzo[b]thiophene, a related sulfur heterocyclic compound, have shown that nitration can occur at various positions on the aromatic rings, with the specific isomer distribution depending on the reaction conditions (e.g., temperature, nitrating agent).[4][5][6] For instance, nitration of 3-substituted benzo[b]thiophenes with potassium nitrate in concentrated sulfuric acid at low temperatures favors the formation of 5- and 6-nitro isomers, while reaction with concentrated nitric acid in a mixture of sulfuric and acetic acids at higher temperatures can lead to the 4-nitro isomer as the main product.[4]

By analogy, the nitration of dibenzothiophene is expected to produce a mixture of nitro-isomers, including this compound. The reaction can proceed via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), formed from nitrogen oxides in the atmosphere, attacks the electron-rich aromatic rings of dibenzothiophene.

References

- 1. mdpi.com [mdpi.com]

- 2. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. [sonar.ch]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Toxicity of 2-Nitrodibenzothiophene: An In-Depth Technical Guide

Disclaimer: Direct toxicological data for 2-nitrodibenzothiophene is not currently available in the public domain. This guide provides a comprehensive toxicological assessment based on data from structurally related compounds, including the parent molecule dibenzothiophene, the class of nitroarenes, and various thiophene derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a reasoned, analog-based understanding of the potential hazards of this compound.

Executive Summary

This compound is a heterocyclic aromatic compound containing a dibenzothiophene backbone with a nitro group substitution. While no specific toxicity studies have been conducted on this molecule, its structural components suggest a significant potential for toxicity, including mutagenicity and carcinogenicity. The dibenzothiophene moiety exhibits acute oral toxicity and is a suspected carcinogen. The nitroarene class of compounds is well-established as being genotoxic and carcinogenic, primarily through the metabolic reduction of the nitro group to reactive intermediates that can form DNA adducts. Furthermore, the thiophene ring is susceptible to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. This guide synthesizes the available toxicological data on these related compounds to provide an inferred toxicological profile for this compound and to highlight the need for direct experimental investigation.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicity data for dibenzothiophene and representative nitroarenes and thiophene derivatives. This data provides a basis for estimating the potential toxicity of this compound.

Table 1: Acute Toxicity of Dibenzothiophene and Related Thiophene Derivatives

| Compound | Test Species | Route of Administration | LD50/LC50 | Reference |

| Dibenzothiophene | Male CD-1 Mice | Oral | 470 mg/kg | [1] |

| Dibenzothiophene | Male CD-1 Mice (pre-induced mixed-function oxidases) | Oral | 335 mg/kg | [1] |

| Dibenzothiophene | Artemia franciscana (brine shrimp) | Aquatic | LC₅₀ = 3.89 mg L⁻¹ | [2] |

| 3-Acetyl-2,5-dimethylthiophene | Sprague-Dawley Rats | Oral | LD₅₀ = 510 mg/kg (combined male and female) | [3] |

| 2-Thienyldisulfide | Mice | Oral | LD₅₀ = 400 mg/kg | [3] |

| Unsubstituted Thiophene | Mice | Oral | LD₅₀ = 1902 mg/kg | [3] |

Table 2: Genotoxicity of Representative Nitroarenes

| Compound | Test System | Result | Reference |

| 1-Nitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |

| 1,3-Dinitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |

| 1,6-Dinitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |

| 1,8-Dinitropyrene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |

| 2-Nitrofluorene | DNA repair test with rat and mouse hepatocytes | Positive | [4] |

| 1-Nitropyrene | DNA repair test with human hepatocytes | Positive | [5] |

| 1,3-Dinitropyrene | DNA repair test with human hepatocytes | Positive | [5] |

| 1,6-Dinitropyrene | DNA repair test with human hepatocytes | Positive | [5] |

| 1,8-Dinitropyrene | DNA repair test with human hepatocytes | Positive | [5] |

Table 3: Carcinogenicity of Representative Nitroarenes

| Compound | Test Species | Route of Administration | Tumor Site(s) | Classification | Reference |

| 1-Nitropyrene | Experimental Animals | Not Specified | Not Specified | Reasonably anticipated to be a human carcinogen | [6] |

| 1,6-Dinitropyrene | Male Mice, Rats (both sexes) | Subcutaneous injection | Sarcoma (at injection site), Leukemia (female rats) | Reasonably anticipated to be a human carcinogen | [6][7] |

| 1,8-Dinitropyrene | Experimental Animals | Not Specified | Not Specified | Reasonably anticipated to be a human carcinogen | [6] |

| Nitrobenzene | Rats (male) | Inhalation | Hepatocellular neoplasms, thyroid follicular-cell adenomas and adenocarcinomas, renal tubular-cell adenomas | Possibly carcinogenic to humans (Group 2B) | [8] |

| Nitrobenzene | Rats (female) | Inhalation | Hepatocellular neoplasms, endometrial stromal polyps | Possibly carcinogenic to humans (Group 2B) | [8] |

| 2-Nitro-oxaphenalenes | Wistar Rats | Subcutaneous injection | Fibrosarcomas (at injection site) | Very active in-vivo carcinogens | [9] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments cited in this guide.

Acute Oral Toxicity Study of Dibenzothiophene in Mice

This protocol is based on the study by Leighton et al. (1989).[1]

-

Test Animals: Male CD-1 mice.

-

Test Substance Preparation: Dibenzothiophene is dissolved in a suitable vehicle (e.g., corn oil).

-

Dose Administration: A single oral dose is administered to the mice via gavage.

-

Observation Period: Animals are observed for a period of at least 72 hours for signs of toxicity and mortality.

-

Parameters Monitored:

-

Behavioral changes (e.g., sluggishness, anesthesia).

-

Mortality.

-

Gross pathology at necropsy for animals that die during the study.

-

Histopathological examination of major organs (e.g., liver, lungs, thymus).

-

-

LD50 Calculation: The median lethal dose (LD50) is calculated using a standard statistical method (e.g., probit analysis).

-

Mixed-Function Oxidase Induction (Optional): To assess the role of metabolism, a separate group of mice can be pre-treated with an inducer of mixed-function oxidases (e.g., Aroclor 1254) prior to dibenzothiophene administration.

DNA Repair (Unscheduled DNA Synthesis) Assay in Primary Hepatocytes

This protocol is a generalized representation of the methods used by Mori et al. (1987) and Yoshimi et al. (1987).[4][5]

-

Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of rats, mice, or human tissue using a collagenase perfusion technique.

-

Cell Culture: The isolated hepatocytes are plated on coverslips in a suitable culture medium and allowed to attach.

-

Treatment: The cells are exposed to various concentrations of the test compound (e.g., a nitroarene) in the presence of ³H-thymidine.

-

Incubation: The cells are incubated for a defined period (e.g., 18-24 hours) to allow for DNA repair and incorporation of the radiolabeled thymidine.

-

Cell Fixation and Staining: The cells are fixed, washed, and the nuclei are stained.

-

Autoradiography: The coverslips are coated with a photographic emulsion and stored in the dark to allow for the development of silver grains over the nuclei that have incorporated ³H-thymidine.

-

Grain Counting: The number of silver grains per nucleus is counted using a microscope. An increase in the number of grains in the treated cells compared to the control cells indicates unscheduled DNA synthesis, a marker of DNA damage and repair.

In Vivo Carcinogenicity Study of a Nitroarene

This protocol is a generalized representation of a subcutaneous injection study, based on the study by Moiroux et al. (1995).[9]

-

Test Animals: A suitable rodent species (e.g., Wistar rats).

-

Test Substance Preparation: The nitroarene is dissolved in a suitable vehicle (e.g., dimethylsulfoxide - DMSO).

-

Dose Administration: The test substance is administered via subcutaneous injection at a specific site (e.g., the neck) at regular intervals (e.g., once a week).

-

Control Groups:

-

A negative control group receiving no treatment.

-

A vehicle control group receiving injections of the vehicle only.

-

-

Observation Period: The animals are observed for an extended period (e.g., several months to two years) for tumor development.

-

Parameters Monitored:

-

Tumor incidence, location, and latency.

-

Body weight and general health of the animals.

-

-

Histopathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tumors and major organs are examined histopathologically to determine the type and malignancy of the neoplasms.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is likely to be mediated by metabolic activation of both the nitro group and the thiophene ring system. The following diagrams illustrate these key pathways.

Caption: Metabolic activation of this compound via nitroreduction.

Caption: Metabolic activation of the dibenzothiophene moiety via CYP450.

Caption: General workflow for assessing the genotoxicity of a chemical.

Conclusion and Recommendations

Based on the available evidence from structurally related compounds, this compound is predicted to be a toxic compound with significant genotoxic and carcinogenic potential. The primary mechanism of toxicity is likely to involve the metabolic activation of the nitro group to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. Additionally, the dibenzothiophene ring system may undergo metabolic activation to reactive epoxides or S-oxides, which could contribute to cytotoxicity, particularly hepatotoxicity.

It is imperative that the toxicological profile of this compound be established through direct experimental studies. The following studies are recommended:

-

In vitro genotoxicity assays: A battery of tests, including the Ames test and mammalian cell assays for chromosomal aberrations and gene mutations, should be conducted.

-

In vivo genotoxicity studies: If in vitro assays are positive, in vivo studies such as the rodent micronucleus test should be performed.

-

Acute and repeated-dose toxicity studies: These studies in rodents would establish the LD50, identify target organs of toxicity, and determine a no-observed-adverse-effect level (NOAEL).

-

Metabolism studies: In vitro and in vivo studies are needed to identify the major metabolic pathways and to determine if the predicted reactive intermediates are formed.

-

Long-term carcinogenicity bioassay: Depending on the results of the genotoxicity and repeated-dose toxicity studies, a long-term carcinogenicity bioassay in rodents may be warranted.

The data and frameworks presented in this guide provide a strong foundation for designing and interpreting future toxicological studies on this compound. Until such data are available, this compound should be handled with appropriate caution, assuming it to be a potential mutagen and carcinogen.

References

- 1. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbth.com.br [jbth.com.br]

- 3. researchgate.net [researchgate.net]

- 4. Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of a variety of nitroarenes in DNA repair tests with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. gov.uk [gov.uk]

- 9. In-vivo carcinogenicity of 2-nitro-oxaphenalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation of 2-Nitrodibenzothiophene in Atmospheric Particulate Matter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2-Nitrodibenzothiophene (2-NDBT), a nitro-polycyclic aromatic hydrocarbon (NPAH) of emerging concern, in atmospheric particulate matter. The guide details the primary atmospheric formation pathways, including gas-phase reactions and heterogeneous processes on particle surfaces. It offers in-depth experimental protocols for the extraction, separation, and quantification of 2-NDBT from ambient aerosol samples, leveraging established methodologies for related compounds. Quantitative data for relevant nitro-PAHs are summarized to provide context for expected concentration ranges. Furthermore, this guide employs visualizations to elucidate complex reaction mechanisms and analytical workflows, serving as a critical resource for atmospheric chemists, toxicologists, and drug development professionals investigating the environmental fate and health implications of this compound.

Introduction

Dibenzothiophene (DBT), a sulfur-containing polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant primarily emitted from the combustion of fossil fuels. In the atmosphere, DBT can undergo various transformation processes, leading to the formation of more polar and potentially more toxic derivatives. Among these, nitrated dibenzothiophenes (NDBTs) are of significant interest due to the established mutagenic and carcinogenic properties of many nitro-PAHs. The 2-nitro isomer of dibenzothiophene (this compound) is a plausible formation product in the atmosphere, and understanding its formation mechanism is crucial for assessing its environmental impact and potential human health risks. This guide synthesizes the current scientific understanding of 2-NDBT formation in atmospheric particulate matter.

Atmospheric Formation Pathways of this compound

The formation of this compound in the atmosphere can occur through two primary pathways: gas-phase reactions followed by partitioning to particulate matter, and heterogeneous reactions on the surface of existing particles.

Gas-Phase Formation

Gas-phase reactions are a significant source of nitro-PAHs, particularly for semi-volatile parent compounds like dibenzothiophene. The formation of 2-NDBT in the gas phase is primarily initiated by the reaction of DBT with hydroxyl (•OH) radicals during the daytime and nitrate (•NO₃) radicals at night.

-

Daytime Chemistry (•OH Radical-Initiated): The reaction is initiated by the addition of an •OH radical to the aromatic system of dibenzothiophene. In the presence of nitrogen oxides (NOₓ), the resulting hydroxy-DBT radical adduct can react with nitrogen dioxide (NO₂) to form this compound.

-

Nighttime Chemistry (•NO₃ Radical-Initiated): During the night, in the absence of sunlight, the nitrate radical (•NO₃) becomes a dominant atmospheric oxidant. Similar to the •OH radical reaction, the •NO₃ radical can add to the dibenzothiophene ring, and subsequent reaction of the adduct with NO₂ can lead to the formation of 2-NDBT. Studies have shown that nitrodibenzothiophenes are minor products of the gas-phase reactions of dibenzothiophene with both •OH and •NO₃ radicals in the presence of NO₂[1].

The substitution pattern of nitration on substituted benzo[b]thiophenes suggests that the nitration of 2-bromo-3-methylbenzo[b]thiophen yields a mixture of the 4- and 6-nitro compounds[2]. This indicates that the 2- and 8-positions (equivalent to 2- and 6- in the mentioned study) in dibenzothiophene are susceptible to nitration.

Heterogeneous Formation

Heterogeneous reactions occur on the surface of atmospheric particulate matter, such as soot and mineral dust. Dibenzothiophene, being a semi-volatile compound, can exist in both the gas and particle phases. When adsorbed onto the surface of particles, it can undergo nitration reactions with various nitrogen-containing species.

-

Reaction with Nitrogen Dioxide (NO₂): Soot particles, which are abundant in urban and industrial areas, can act as a catalyst for the nitration of adsorbed PAHs by NO₂. The reaction is influenced by factors such as the composition and surface properties of the particles, as well as atmospheric conditions like humidity and solar radiation.

-

Reaction with Dinitrogen Pentoxide (N₂O₅): At night, N₂O₅, which is in equilibrium with NO₃ and NO₂, can be a potent nitrating agent in heterogeneous reactions. The uptake of N₂O₅ onto aerosol surfaces containing dibenzothiophene can lead to the formation of this compound.

Experimental Protocols

The analysis of this compound in atmospheric particulate matter typically involves sample collection, extraction, cleanup, and instrumental analysis. The following protocols are based on established methods for nitro-PAHs and can be adapted for the specific analysis of 2-NDBT.

Sample Collection

Atmospheric particulate matter (e.g., PM₂.₅ or total suspended particulates) is collected on a filter medium using a high-volume or low-volume air sampler. The choice of filter (e.g., quartz fiber, Teflon) depends on the subsequent analytical method.

Sample Extraction

The collected particulate matter on the filter is extracted to isolate the organic compounds, including 2-NDBT.

-

Method: Ultrasonic Extraction

-

Solvent: A mixture of dichloromethane (DCM) and methanol (e.g., 1:1 v/v).

-

Procedure:

-

Cut a portion of the filter and place it in a glass extraction vessel.

-

Add a known volume of the extraction solvent.

-

Spike the sample with an appropriate internal standard (e.g., deuterated nitro-PAH).

-

Place the vessel in an ultrasonic bath and extract for a specified duration (e.g., 30 minutes).

-

Repeat the extraction process with fresh solvent.

-

Combine the extracts and concentrate to a small volume under a gentle stream of nitrogen.

-

Sample Cleanup

A cleanup step is often necessary to remove interfering compounds from the extract before instrumental analysis.

-

Method: Solid Phase Extraction (SPE)

-

Stationary Phase: Silica gel or Florisil cartridges.

-

Procedure:

-

Condition the SPE cartridge with a non-polar solvent (e.g., n-hexane).

-

Load the concentrated extract onto the cartridge.

-

Elute with solvents of increasing polarity to separate fractions containing different classes of compounds. The fraction containing nitro-PAHs is collected.

-

Concentrate the collected fraction to the final volume for analysis.

-

Instrumental Analysis

3.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

Column: A capillary column suitable for PAH analysis (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for 2 minutes.

-

Ramp 1: to 180°C at 10°C/min.

-

Ramp 2: to 300°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The specific ions for 2-NDBT would need to be determined from its mass spectrum.

-

3.4.2. High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence or mass spectrometric detection is suitable for the analysis of less volatile or thermally labile nitro-PAHs.

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and a fluorescence detector (FLD) or a mass spectrometer.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detector:

-

Fluorescence Detector (FLD): Excitation and emission wavelengths need to be optimized for 2-NDBT.

-

Mass Spectrometer (LC-MS): Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.

-

Quantitative Data

Specific quantitative data for the atmospheric concentrations of this compound are scarce in the scientific literature. However, data for other nitro-PAHs in various environments can provide an indication of the expected concentration ranges. The table below summarizes the concentrations of selected nitro-PAHs in atmospheric particulate matter from different locations. It is important to note that the concentration of 2-NDBT is expected to be in the lower range of these values due to it being a minor product of dibenzothiophene nitration.

| Nitro-PAH | Location | PM Fraction | Concentration Range (pg/m³) | Reference |

| 2-Nitrofluoranthene | Urban | PM₂.₅ | 10 - 500 | Fictional, for illustration |

| 1-Nitropyrene | Urban | PM₂.₅ | 5 - 200 | Fictional, for illustration |

| 2-Nitropyrene | Urban | PM₂.₅ | 2 - 80 | Fictional, for illustration |

| 9-Nitroanthracene | Industrial | PM₁₀ | 15 - 300 | Fictional, for illustration |

| 3-Nitrofluoranthene | Rural | PM₁₀ | < 1 - 50 | Fictional, for illustration |

| This compound | Various | PM₂.₅/PM₁₀ | Data Not Available | - |

Note: The concentration values in this table are illustrative and not based on actual measurements for this compound. They are intended to provide a general framework for the expected range of nitro-PAH concentrations in atmospheric particulate matter.

Conclusion

The formation of this compound in atmospheric particulate matter is a complex process involving both gas-phase and heterogeneous reactions. While it is considered a minor product of the atmospheric nitration of dibenzothiophene, its potential toxicity warrants further investigation. This technical guide provides a foundational understanding of its formation pathways and outlines detailed experimental protocols for its analysis. The lack of quantitative data highlights a critical research gap. Future studies should focus on quantifying the formation yields of 2-NDBT from various atmospheric reactions and measuring its ambient concentrations in different environments. Such data are essential for accurately assessing the environmental fate and potential health risks associated with this emerging contaminant. This will be of particular importance for drug development professionals in understanding potential environmental exposures to novel scaffolds and for toxicologists in evaluating the risk of such exposures.

References

Environmental Degradation Pathways of 2-Nitrodibenzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrodibenzothiophene, a nitrated polycyclic aromatic hydrocarbon (NPAH), is a compound of emerging environmental concern due to its potential toxicity and persistence. While extensive research has been conducted on the degradation of its parent compound, dibenzothiophene (DBT), and various nitroaromatic compounds, specific degradation pathways for this compound are not well-documented in existing literature. This technical guide synthesizes the current understanding of microbial and photochemical degradation mechanisms of related compounds to propose putative environmental degradation pathways for this compound. This document provides a foundational framework for researchers investigating the environmental fate of this compound, including detailed experimental protocols and visualizations of the proposed metabolic routes.

Introduction

Dibenzothiophene (DBT) is a sulfur-containing heterocyclic aromatic compound found in fossil fuels. Its nitrated derivative, this compound, belongs to the class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Nitro-PAHs are known for their mutagenic and carcinogenic properties and can be formed through incomplete combustion processes or atmospheric reactions of PAHs.[1] The environmental fate of this compound is of significant interest to assess its potential risks to ecosystems and human health.

This guide outlines potential microbial and photochemical degradation pathways of this compound based on established degradation routes of dibenzothiophene and other nitroaromatic compounds. The presented pathways are hypothetical and require experimental validation.

Proposed Microbial Degradation Pathways

The microbial degradation of this compound is likely to proceed through several possible pathways, initiated by attacking either the nitro group, the aromatic rings, or the thiophene moiety.

Pathway A: Initial Reductive Attack on the Nitro Group

A common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group.[2] This pathway would proceed as follows:

-

Nitroreduction: The nitro group of this compound is sequentially reduced by nitroreductases to a nitroso, hydroxylamino, and finally an amino group, forming 2-Aminodibenzothiophene.

-

Degradation of 2-Aminodibenzothiophene: The resulting 2-Aminodibenzothiophene would then be subjected to degradation, likely initiated by a dioxygenase attack on one of the aromatic rings, leading to ring cleavage and eventual mineralization.

Caption: Proposed reductive degradation pathway of this compound.

Pathway B: Initial Oxidative Attack on the Aromatic Ring (Denitration)

Alternatively, aerobic bacteria can initiate degradation by an oxidative attack on the aromatic ring, leading to the removal of the nitro group as nitrite.[3]

-

Dioxygenation and Denitration: A dioxygenase enzyme attacks the nitrated aromatic ring of this compound, incorporating two oxygen atoms and releasing the nitro group as nitrite. This would likely form a dihydroxylated intermediate.

-

Ring Cleavage: The resulting diol is then susceptible to ring cleavage by another dioxygenase, followed by further metabolism leading to mineralization.

Caption: Proposed oxidative denitration pathway of this compound.

Pathway C: Kodama-like Pathway (Attack on the Thiophene Ring)

Drawing a parallel to the well-established "Kodama pathway" for dibenzothiophene degradation, the initial enzymatic attack could target the thiophene ring.[4]

-

Dioxygenation of Thiophene Ring: A dioxygenase attacks the sulfur-containing ring, leading to the formation of a cis-dihydrodiol.

-

Dehydrogenation and Ring Cleavage: Subsequent dehydrogenation and meta-cleavage of the thiophene ring would result in a nitrated derivative of 3-hydroxy-2-formyl-benzothiophene.

-

Further Degradation: The nitro group on the remaining benzene ring would then be addressed in later metabolic steps, either through reduction or oxidative removal.

Caption: Proposed Kodama-like degradation pathway for this compound.

Pathway D: 4S-like Pathway (Sulfur-Specific Degradation)

The "4S" pathway is a sulfur-specific degradation route for dibenzothiophene, where the sulfur atom is selectively removed without degrading the carbon skeleton. A similar pathway could potentially act on this compound.

-

Sequential Oxidation of Sulfur: The sulfur atom in the thiophene ring is sequentially oxidized by monooxygenases (DszC and DszA in the canonical 4S pathway) to form this compound sulfoxide and then this compound sulfone.

-

C-S Bond Cleavage: A desulfinase (DszB) would then cleave the carbon-sulfur bonds, releasing the sulfur as sulfite and forming a nitrated 2-hydroxybiphenyl.

-

Degradation of Nitrated Biphenyl: The resulting nitrated biphenyl would then be degraded through pathways established for other nitrated aromatic compounds.

Caption: Proposed 4S-like degradation pathway for this compound.

Proposed Photochemical Degradation Pathway

Photochemical degradation is a significant abiotic process for the removal of nitro-PAHs from the environment.[1] The process is initiated by the absorption of solar radiation.

-

Photoexcitation: this compound absorbs photons, leading to an excited electronic state.

-

Phototransformation: In the excited state, the molecule can undergo various transformations, including the rearrangement or cleavage of the nitro group, or reactions with other atmospheric components like hydroxyl radicals. This can lead to the formation of hydroxylated or denitrated derivatives.

-

Ring Cleavage: Prolonged exposure to light can lead to the cleavage of the aromatic rings, eventually resulting in smaller, more oxidized molecules.

References

- 1. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]

- 2. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Nitrodibenzothiophene Derivatives: A Technical Guide for Researchers

Introduction

Dibenzothiophene, a sulfur-containing tricyclic aromatic heterocycle, serves as a crucial scaffold in medicinal chemistry and materials science. The introduction of a nitro group onto this framework, specifically at the 2-position, provides a versatile intermediate for the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the nitro group not only modulates the biological activity of the parent molecule but also opens up avenues for further chemical transformations, such as reduction to an amine or participation in cross-coupling reactions. This guide provides an in-depth overview of the synthesis of 2-nitrodibenzothiophene and its subsequent derivatization, complete with experimental protocols, quantitative data, and workflow diagrams to aid researchers in drug development and organic synthesis.

Core Synthesis: Nitration of Dibenzothiophene Derivatives

Direct nitration of the parent dibenzothiophene often leads to a mixture of products with substitution occurring on the benzene rings. A more controlled and regioselective approach involves the nitration of a pre-functionalized dibenzothiophene, such as a 2-amino or 2-acetamido derivative. The directing effect of the amido group can favor nitration at adjacent positions.

Synthetic Workflow for Nitration

The following diagram illustrates a common synthetic pathway to achieve nitrated dibenzothiophene derivatives, starting from an amino-substituted precursor.

Caption: Synthetic pathway for nitrated dibenzothiophene derivatives.

Quantitative Data for Nitration Reactions

| Starting Material | Nitrating Agent | Product | Yield (%) | Reference |

| 2-Acetaminodibenzothiophene | HNO₃/H₂SO₄ | 1-Nitro-2-acetaminodibenzothiophene | Predominant | Gilman & Wilder, 1955 |

| 3-Acetaminodibenzothiophene | HNO₃/H₂SO₄ | 4-Nitro-3-acetaminodibenzothiophene | 77% | Gilman & Wilder, 1955 |

Experimental Protocol: Nitration of 2-Acetamidodibenzothiophene

This protocol is adapted from established procedures for the nitration of substituted dibenzofurans and dibenzothiophenes.

Materials:

-

2-Acetamidodibenzothiophene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Glacial Acetic Acid

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-acetamidodibenzothiophene in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution. Maintain the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to a small volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the nitrated product.

Synthesis of Functionalized Derivatives

The this compound scaffold can be further elaborated to introduce diverse functional groups, which is of high interest for structure-activity relationship (SAR) studies in drug discovery. Key transformations include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions typically require a halo-dibenzothiophene precursor.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[1] This enables the introduction of various aryl, heteroaryl, or alkyl groups onto the dibenzothiophene core.[2][3]

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept for researchers.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitrodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrodibenzothiophene is an aromatic organic compound featuring a dibenzothiophene core structure substituted with a nitro group. Dibenzothiophene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) containing a thiophene ring fused with two benzene rings. These compounds are of interest to researchers in environmental science due to their presence in fossil fuels and as products of incomplete combustion, as well as in medicinal chemistry as scaffolds for designing new therapeutic agents. Understanding the physicochemical properties of this compound is crucial for predicting its environmental fate, transport, bioavailability, and potential as a building block in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and presents logical workflows relevant to its characterization and synthesis.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-Nitrodibenzo[b,d]thiophene | [1] |

| CAS Number | 6639-36-7 | [1][2] |

| Molecular Formula | C₁₂H₇NO₂S | [1] |

| Molecular Weight | 229.25 g/mol | N/A |

| Melting Point | 186 °C | [1] |

| Boiling Point | 423 °C | [1] |

| Density | 1.441 g/cm³ | [1] |

| Flash Point | 209 °C | [1] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in DMSO (with sonication) | N/A |

| logP (Octanol/Water) | No experimental data available. A computed value for the related 2-Nitro-1-benzothiophene is 3.1.[3] | [3] |

| pKa | Not applicable for typical aqueous systems. As a neutral nitroaromatic compound, it is not expected to ionize significantly under physiological pH conditions. | N/A |

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental methods. The following sections detail the typical protocols for measuring the key properties of a solid organic compound like this compound, with reference to established methodologies such as the OECD Guidelines for the Testing of Chemicals.[4][5]

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus) [6][7]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm. The tube is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated digital melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point. Continuous stirring of the heating bath is essential for uniform temperature distribution.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

Solubility Determination

Solubility is determined by establishing the saturation point of the solute in a specific solvent at a given temperature. The general principle of "like dissolves like" suggests that this compound, a largely nonpolar aromatic compound, will have limited solubility in polar solvents like water and higher solubility in organic solvents.[8]

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Preparation: A predetermined amount of this compound is weighed and added to a known volume of the solvent (e.g., water, DMSO, chloroform) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, the mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant (the saturated solution) is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/L or g/100 mL). The process is repeated with different initial amounts to confirm saturation.

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Methodology: Shake-Flask Method (OECD Guideline 107) [10][11]

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11]

-

Sample Preparation: A small, accurately weighed amount of this compound is dissolved in the n-octanol phase. This pre-solution is then mixed with the water phase in a separatory funnel or vial. The ratio of the volumes of the two phases is chosen based on the expected logP.

-

Partitioning: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. The funnel is then allowed to stand undisturbed for complete phase separation.

-

Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).

Visualizations: Workflows and Relationships

To illustrate the processes involved in characterizing and synthesizing nitroaromatic compounds, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. 2-Nitrodibenzo[b,d]thiophene | CAS 6639-36-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Nitro-1-benzothiophene | C8H5NO2S | CID 11830017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. LogP / LogD shake-flask method [protocols.io]

Unraveling the Microbial Degradation of Nitrodibenzothiophene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrodibenzothiophene (NDBT) compounds, characterized by a dibenzothiophene backbone with one or more nitro groups, represent a class of heterocyclic aromatic compounds with significant environmental and toxicological implications. Their presence in the environment, often stemming from industrial activities and the incomplete combustion of fossil fuels, necessitates a thorough understanding of their fate and potential for bioremediation. This technical guide provides a comprehensive overview of the known microbial biodegradation pathways of nitrodibenzothiophene compounds, offering insights into the enzymatic machinery, metabolic intermediates, and experimental methodologies employed in their study. While research on the biodegradation of the parent compound, dibenzothiophene (DBT), is well-established, the pathways for its nitrated derivatives are an emerging area of scientific inquiry. This document synthesizes the available information to serve as a valuable resource for professionals engaged in environmental science, microbiology, and drug development, where understanding the metabolic fate of such compounds is crucial.

Core Biodegradation Strategies

The microbial degradation of nitrodibenzothiophene is presumed to proceed through a combination of two primary strategies, targeting the two key structural features of the molecule: the dibenzothiophene core and the nitro group substituent(s). The order and interplay of these degradative steps can vary depending on the specific microbial species, the isomeric form of the NDBT, and the prevailing environmental conditions (aerobic vs. anaerobic).

Attack on the Dibenzothiophene Moiety: Desulfurization and Ring Cleavage

Microbial degradation of the dibenzothiophene structure primarily follows two well-characterized pathways: the sulfur-specific "4S" pathway and the carbon-destructive "Kodama" pathway.

The 4S Pathway (Sulfur-Specific)

This pathway is the most extensively studied for the desulfurization of DBT and is a likely route for the initial attack on NDBTs, particularly if the nitro group does not hinder the enzymatic activity. The 4S pathway proceeds through a series of oxidative steps, catalyzed by a suite of enzymes encoded by the dsz operon, leading to the removal of the sulfur atom without degrading the carbon skeleton.

-

Step 1: Oxidation to Dibenzothiophene-5-oxide (DBTO): The pathway is initiated by the enzyme dibenzothiophene monooxygenase (DszC), which oxidizes the sulfur atom of the thiophene ring to form DBTO.

-

Step 2: Further Oxidation to Dibenzothiophene-5,5-dioxide (DBTO2): The DBTO is then further oxidized by a second monooxygenase, DBTO monooxygenase (DszA), to yield DBTO2.

-

Step 3: C-S Bond Cleavage and Hydroxylation: The key C-S bond cleavage is catalyzed by the enzyme DBTO2 monooxygenase (DszB), which opens the thiophene ring and results in the formation of 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS).

-

Step 4: Desulfination: The final step involves the desulfinase enzyme (DszD), which removes the sulfite group from HPBS to produce 2-hydroxybiphenyl (2-HBP) and releases the sulfur as sulfite.

It is hypothesized that nitrodibenzothiophene could be similarly processed through the 4S pathway, leading to the formation of nitrated analogs of the intermediates and the final product, nitrated 2-hydroxybiphenyl.

The Kodama Pathway (Carbon-Destructive)

An alternative, though less common for biodesulfurization applications, is the Kodama pathway, which involves the cleavage of the carbon rings of DBT. This pathway is initiated by a dioxygenase that attacks one of the benzene rings, leading to the formation of various hydroxylated and ring-fission products. While this pathway ultimately leads to the complete mineralization of the DBT molecule, it is less specific for sulfur removal. The applicability of this pathway to NDBTs would depend on the influence of the nitro group on the initial dioxygenase attack.

Transformation of the Nitro Group

The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the aromatic rings and provides a primary target for microbial enzymatic attack. The biodegradation of nitroaromatic compounds can proceed through either reductive or oxidative pathways.

Reductive Pathways

Under both anaerobic and aerobic conditions, the most common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group. This process is catalyzed by nitroreductases and proceeds through a series of intermediates:

-

Nitroso derivatives: The nitro group is first reduced to a nitroso group.

-

Hydroxylamino derivatives: The nitroso group is further reduced to a hydroxylamino group.

-

Amino derivatives: The final reduction product is the corresponding amino-dibenzothiophene.

These amino-derivatives are generally more amenable to further degradation, including ring cleavage by dioxygenases.

Oxidative Pathways

In some aerobic microorganisms, the nitro group can be removed oxidatively. This can occur through the action of monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the destabilization and release of the nitro group as nitrite.

Putative Biodegradation Pathways of Nitrodibenzothiophene

Based on the established principles of dibenzothiophene and nitroaromatic compound degradation, several putative pathways for nitrodibenzothiophene biodegradation can be proposed. The exact pathway is likely dependent on the specific microbial strain and the position of the nitro group.

Pathway A: Initial Desulfurization followed by Nitro Group Reduction

In this scenario, the 4S pathway enzymes would first act on the nitrodibenzothiophene molecule, leading to the formation of a nitrated 2-hydroxybiphenyl. Subsequently, nitroreductases would reduce the nitro group on this intermediate to an amino group, which could then be further metabolized.

Pathway B: Initial Nitro Group Reduction followed by Desulfurization

Alternatively, nitroreductases could first reduce the nitro group on the intact nitrodibenzothiophene ring system. The resulting amino-dibenzothiophene would then be a substrate for the 4S pathway, leading to the formation of an aminated 2-hydroxybiphenyl.

Pathway C: Cometabolism

It is also plausible that the degradation of nitrodibenzothiophene occurs via cometabolism, where the enzymes induced by the presence of a primary substrate, such as dibenzothiophene, fortuitously act on the nitrated analog.[1][2][3][4][5] In such cases, the microbe does not derive energy from the degradation of the nitrodibenzothiophene.

Quantitative Data

Currently, there is a notable scarcity of published quantitative data specifically on the biodegradation rates of nitrodibenzothiophene compounds. However, data from studies on related compounds can provide a useful reference point. The following table summarizes hypothetical quantitative data that could be generated from biodegradation experiments with nitrodibenzothiophene, based on typical measurements for similar compounds.

| Microorganism | Compound | Initial Concentration (µM) | Degradation Rate (µmol/g biomass/h) | Half-life (days) | Conditions | Reference |

| Rhodococcus sp. | 2-Nitrodibenzothiophene | 100 | Data not available | Data not available | Aerobic, 30°C, pH 7.0 | Hypothetical |

| Pseudomonas sp. | 3-Nitrodibenzothiophene | 50 | Data not available | Data not available | Aerobic, 25°C, pH 7.2 | Hypothetical |

| Fungal Consortium | 2,8-Dinitrodibenzothiophene | 20 | Data not available | Data not available | Aerobic, 28°C, pH 6.5 | Hypothetical |

| Anaerobic Sludge | This compound | 100 | Data not available | Data not available | Anaerobic, 35°C, pH 7.0 | Hypothetical |

Experimental Protocols

The study of nitrodibenzothiophene biodegradation involves a combination of microbiological, analytical, and molecular techniques. Below are detailed methodologies for key experiments.

Isolation and Enrichment of Nitrodibenzothiophene-Degrading Microorganisms

-

Objective: To isolate microbial strains capable of utilizing nitrodibenzothiophene as a sole source of carbon, nitrogen, or sulfur, or to degrade it cometabolically.

-

Methodology:

-

Sample Collection: Collect soil or water samples from sites contaminated with polycyclic aromatic hydrocarbons (PAHs) or nitroaromatic compounds.

-

Enrichment Culture: Inoculate a minimal salts medium (MSM) with the environmental sample. The composition of the MSM will depend on the selection pressure. For example, to isolate organisms that use NDBT as a sole carbon source, provide NDBT as the only carbon source in the medium.

-

Incubation: Incubate the enrichment cultures under appropriate conditions (e.g., 30°C, 150 rpm for aerobic bacteria).

-

Sub-culturing: Periodically transfer an aliquot of the culture to fresh MSM to enrich for the desired microorganisms.

-

Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto solid MSM agar plates containing NDBT.

-

Purification and Identification: Isolate single colonies and purify them by re-streaking. Identify the isolates using morphological, biochemical, and molecular methods (e.g., 16S rRNA gene sequencing for bacteria).

-

Biodegradation Assays

-

Objective: To quantify the degradation of nitrodibenzothiophene by isolated microbial strains.

-

Methodology:

-

Inoculum Preparation: Grow the isolated strain in a suitable liquid medium to a desired cell density (e.g., mid-exponential phase). Harvest the cells by centrifugation, wash with sterile buffer, and resuspend in MSM.

-

Reaction Setup: In sterile flasks, combine the MSM, a known concentration of nitrodibenzothiophene (dissolved in a suitable solvent like DMSO at a non-toxic concentration), and the microbial inoculum. Include sterile controls (no inoculum) and killed-cell controls.

-

Incubation: Incubate the flasks under controlled conditions (temperature, agitation).

-

Sampling: At regular time intervals, withdraw aliquots from the flasks for analysis.

-

Analysis: Extract the remaining nitrodibenzothiophene and any metabolites from the samples using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify intermediates.

-

Enzyme Assays

-

Objective: To detect and quantify the activity of key enzymes involved in the biodegradation pathway (e.g., nitroreductase, dioxygenase).

-

Methodology (Example: Nitroreductase Assay):

-

Cell-Free Extract Preparation: Grow the microbial strain in the presence of nitrodibenzothiophene to induce enzyme expression. Harvest the cells, wash them, and lyse them using methods like sonication or French press. Centrifuge the lysate to obtain a cell-free extract.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., phosphate buffer), a source of reducing equivalents (e.g., NADH or NADPH), the cell-free extract, and the nitrodibenzothiophene substrate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Measurement: Monitor the reaction by spectrophotometrically measuring the decrease in absorbance of NADH/NADPH or by quantifying the formation of the amino-dibenzothiophene product using HPLC.

-

Visualizations

Logical Flow of Biodegradation Experiments

Putative Biodegradation Pathway of this compound

Conclusion and Future Directions

The biodegradation of nitrodibenzothiophene compounds is a complex process that likely involves a combination of desulfurization and nitro-group transformation pathways. While the extensive research on dibenzothiophene and nitroaromatic compounds provides a solid foundation for proposing putative degradation routes, specific experimental data on NDBTs is currently limited. Future research should focus on isolating and characterizing microorganisms capable of degrading these compounds, elucidating the specific metabolic pathways and the enzymes involved, and quantifying the degradation kinetics. Such knowledge is not only crucial for developing effective bioremediation strategies for contaminated environments but also for understanding the potential metabolic fate of nitrated heterocyclic structures in various biological systems, a consideration of importance in drug development and toxicology. The application of advanced molecular techniques, such as genomics, transcriptomics, and proteomics, will be instrumental in unraveling the genetic basis of these degradation pathways and in engineering robust microbial catalysts for environmental cleanup.

References

- 1. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cometabolic degradation of dibenzofuran and dibenzothiophene by a newly isolated carbazole-degrading Sphingomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cometabolism - Wikipedia [en.wikipedia.org]

- 4. Aerobic microbial cometabolism of benzothiophene and 3-methylbenzothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aerobic Microbial Cometabolism of Benzothiophene and 3-Methylbenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photodegradation Mechanisms of 2-Nitrodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the photodegradation of 2-Nitrodibenzothiophene are not extensively available in the current body of scientific literature. The following guide is a comprehensive synthesis of information based on the known photochemistry of related compounds, namely nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and dibenzothiophene derivatives. The proposed mechanisms and experimental protocols are based on established principles and methodologies in photochemistry and analytical chemistry.

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds of significant environmental and toxicological interest. Nitro-PAHs are known to be formed from the atmospheric reactions of PAHs and are recognized for their mutagenic and carcinogenic properties.[1] The fate of these compounds in the environment is largely governed by photochemical degradation, which is a primary mechanism for their natural removal.[1] Understanding the photodegradation mechanisms of this compound is crucial for assessing its environmental persistence, potential transformation products, and overall impact. This guide provides a detailed overview of the likely photodegradation pathways, methodologies for their investigation, and the types of data required for a thorough analysis.

Proposed Photodegradation Mechanisms of this compound

The photodegradation of this compound is anticipated to proceed through several pathways, primarily involving reactions of the nitro group and the sulfur heteroatom. These proposed mechanisms are based on the known photochemistry of other nitro-PAHs and dibenzothiophene derivatives.[2][3]

Upon absorption of UV or visible light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states are the primary drivers of the subsequent chemical transformations.

Key Proposed Pathways:

-

Nitro-Nitrito Rearrangement: A common photochemical reaction for nitroaromatic compounds is the rearrangement of the nitro group to a nitrito group (-ONO), which can then lead to further degradation products.

-

Reduction of the Nitro Group: The excited state of this compound may abstract hydrogen atoms from the solvent or other molecules, leading to the reduction of the nitro group to a nitroso group (-NO) and subsequently to an amino group (-NH2).

-

Oxidation of the Sulfur Atom: Analogous to the photochemistry of dibenzothiophene, the sulfur atom in this compound can be oxidized to form the corresponding sulfoxide and sulfone. This process may be facilitated by reactive oxygen species (ROS) generated during the photoreaction.

-

Hydroxylation of the Aromatic Rings: In the presence of oxygen and a hydrogen source, photo-oxidation can lead to the formation of hydroxylated derivatives of this compound. This is a common degradation pathway for many PAHs.[3]

Caption: Proposed photodegradation pathways of this compound.

Quantitative Data Summary

Due to the lack of direct experimental studies, no quantitative data for the photodegradation of this compound can be definitively provided. However, a typical study would aim to determine the parameters outlined in the illustrative table below.

| Parameter | Value/Range | Conditions | Analytical Method |

| Degradation Rate Constant (k) | Illustrative: 0.05 - 0.5 h⁻¹ | UV-A irradiation, aqueous solution | HPLC-UV |

| Quantum Yield (Φ) | Illustrative: 10⁻⁴ - 10⁻² | Monochromatic irradiation (e.g., 350 nm) | Actinometry, HPLC-UV |

| Half-life (t₁/₂) | Illustrative: 1.4 - 14 h | Continuous irradiation | Calculated from k |

| Product Distribution (%) | Illustrative: Sulfoxide (40%), Reduced (20%) | After 24h irradiation | LC-MS/MS, GC-MS |

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

A generalized experimental protocol for investigating the photodegradation of this compound is outlined below. This protocol is based on standard methodologies for studying the photochemistry of organic pollutants.[4][5]

4.1. Materials and Reagents

-

This compound (high purity)

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Buffers: Phosphate or acetate buffers for pH control

-

Internal standards for chromatography

-

Gases: Nitrogen, Oxygen (high purity)

4.2. Sample Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

For aqueous studies, spike the stock solution into buffered aqueous solutions to the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize co-solvent effects.

-

For studies in organic solvents, dilute the stock solution to the desired concentration.

-

Samples can be deoxygenated by purging with nitrogen or saturated with oxygen by purging with O₂ to investigate the role of oxygen.[3]

4.3. Irradiation Experiments

-

Use a photolysis setup equipped with a suitable light source (e.g., xenon arc lamp with filters for simulated solar radiation, or a mercury lamp for specific UV wavelengths).

-

Place the sample solutions in quartz cuvettes or reactors to allow for UV transmission.

-

Maintain a constant temperature using a water bath or a temperature-controlled sample holder.

-

Irradiate the samples for specific time intervals.

-

At each time point, withdraw an aliquot of the sample for analysis.

-

Include dark controls (samples kept in the dark) to account for any non-photochemical degradation.

4.4. Analytical Methods

-

Chromatographic Separation: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) to monitor the disappearance of the parent compound and the formation of degradation products. A C18 reversed-phase column is typically suitable for separating aromatic compounds.[6][7]

-

Product Identification: Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structures of the photodegradation products. High-resolution mass spectrometry can provide accurate mass measurements to aid in formula determination.[8]

-

Quantum Yield Determination: Measure the quantum yield of photodegradation using a chemical actinometer (e.g., p-nitroanisole/pyridine) under monochromatic irradiation.[9][10] The photon flux of the light source is determined using the actinometer, and the rate of disappearance of this compound is measured under the same conditions.

Caption: General experimental workflow for photodegradation studies.

Conclusion

While direct experimental data on the photodegradation of this compound is currently limited, a robust understanding of its potential environmental fate can be inferred from the well-established photochemistry of related nitro-PAHs and dibenzothiophene derivatives. The proposed mechanisms, centered around reactions of the nitro group and the sulfur atom, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to elucidating the specific degradation pathways, quantifying reaction rates, and identifying transformation products. Such studies are essential for a comprehensive risk assessment of this and other emerging environmental contaminants.

References

- 1. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]

- 2. aaqr.org [aaqr.org]

- 3. Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Sorption and Mobility of 2-Nitrodibenzothiophene in Soil: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrodibenzothiophene is a nitroaromatic heterocyclic compound. Understanding its behavior in the soil environment is crucial for assessing its potential environmental fate, bioavailability, and risk. Sorption to soil particles and mobility through the soil profile are key processes that govern its transport and distribution. Sorption, the binding of a substance to a solid matrix, can reduce its concentration in the soil solution, thereby limiting its uptake by organisms and its movement to groundwater. Conversely, high mobility can lead to the contamination of deeper soil layers and aquatic systems.

This technical guide provides an in-depth overview of the principles and experimental methodologies for studying the sorption and mobility of this compound in soil. Due to the limited availability of specific data for this compound, this guide presents data and methodologies based on analogous nitroaromatic and sulfur-containing heterocyclic compounds. The experimental protocols provided are established methods applicable to the study of a wide range of organic contaminants in soil.

Sorption of Nitroaromatic Compounds in Soil

The sorption of nitroaromatic compounds to soil is a complex process influenced by the physicochemical properties of both the compound and the soil. Key factors include the compound's polarity and the soil's organic matter content, clay content, and pH.[1][2][3] Soil organic matter (SOM) is often the predominant component controlling the sorption of these compounds through mechanisms like π-π electron donor-acceptor interactions between the nitroaromatic molecule and the aromatic structures within the SOM.[1][2][4]

Data Presentation: Sorption Coefficients of Analogous Nitroaromatic Compounds

The extent of sorption is quantified using the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[5] Kd represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium.[5] Koc normalizes Kd to the fraction of organic carbon in the soil (foc), providing a measure of the compound's tendency to sorb to soil organic matter.[5]

Table 1: Typical Sorption Coefficients for Analogous Nitroaromatic Compounds in Soil